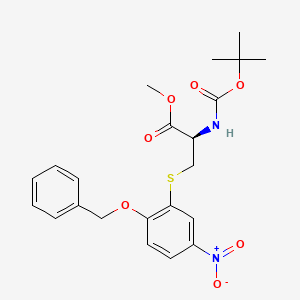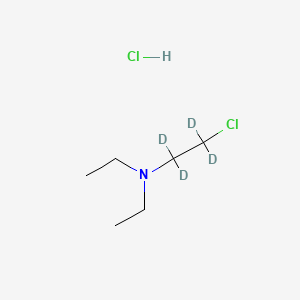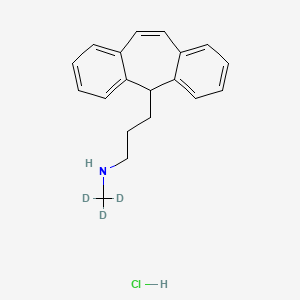
丙咪嗪-d3 盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Protriptyline-d3 Hydrochloride is a stable isotope of protriptyline used as an internal standard . It is sold under the trade name Vivactil . Protriptyline is a tricyclic antidepressant that is used to treat symptoms of depression . It is also useful in treating anxiety . It is a more potent antidepressant and has fewer sedative and tranquilizing effects than other TCAs .
Molecular Structure Analysis
Protriptyline-d3 Hydrochloride has a molecular formula of C19H22ClN . The structure of Protriptyline-d3 Hydrochloride is similar to phenothiazines. They contain a tricyclic ring system with an alkyl amine substituent on the central ring .
科学研究应用
丙咪嗪-d3 盐酸盐简介
丙咪嗪-d3 盐酸盐是丙咪嗪(一种三环类抗抑郁药)的氘代变体。氘(氢的较重同位素)的加入可能会改变分子的药代动力学性质,例如其代谢率,而不会显着改变其药效学特征。这种改变可以用于科学研究,以更好地了解该药物的代谢、提高其疗效或减少副作用。然而,专门针对丙咪嗪-d3 盐酸盐的科学应用的研究很少,因此需要更广泛地了解丙咪嗪和类似化合物的研究,以推断其潜在应用。
三环类抗抑郁药的药理学见解
对三环类抗抑郁药(包括丙咪嗪)的研究提供了有价值的药理学见解。一项回顾三环类抗抑郁药(如丙咪嗪和阿米替林)的反应预测因素的研究强调了影响治疗结果的因素,例如社会经济阶层和抑郁症的发作模式,这可能也适用于丙咪嗪及其氘代版本 (Bielski & Friedel, 1976)。此外,阿米替林的代谢过程揭示了它经历的复杂生物转化过程,包括羟基化和结合,阐明了丙咪嗪-d3 可能遵循的潜在代谢途径,影响其药代动力学性质 (Breyer‐Pfaff, 2004)。
神经药理学应用
D3 受体在药物成瘾中的作用及其作为治疗靶点的潜力是丙咪嗪-d3 盐酸盐可以应用的另一个领域。研究已经探索了 D3 受体配体对药物寻求行为和成瘾的影响,表明操纵这一途径可以为治疗成瘾提供治疗益处 (Foll & Ciano, 2015)。鉴于丙咪嗪-d3 具有改变药代动力学的潜力,研究可以探索其对 D3 受体和相关神经药理学效应的影响。
慢性疼痛管理和纤维肌痛
关于三环类抗抑郁药在管理纤维肌痛和慢性疼痛综合征中的综述强调了它们在抑郁症治疗之外的作用,这可以扩展到丙咪嗪-d3 盐酸盐。这些药物在疼痛管理中的疗效,以及生活方式和行为改变,表明丙咪嗪-d3 盐酸盐具有更广泛的治疗应用领域,有待进一步研究 (Godfrey, 1996)。
安全和危害
Protriptyline may cause serious side effects. Some of the reported side effects include mood or behavior changes, anxiety, panic attacks, trouble sleeping, and thoughts about suicide or hurting oneself . Physical side effects may include fever, chills, sore throat, mouth sores, feeling light-headed, blurred vision, eye pain or redness, seeing halos around lights, restless muscle movements in your eyes, tongue, jaw, or neck, seizure (convulsions), new or worsening chest pain, pounding heartbeats or fluttering in your chest, sudden numbness or weakness, problems with vision, or speech, easy bruising, unusual bleeding, painful or difficult urination, or jaundice (yellowing of the skin or eyes) . It is toxic if swallowed and harmful in contact with skin or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .
作用机制
Target of Action
Protriptyline-d3 Hydrochloride, a dibenzocycloheptene-derivative tricyclic antidepressant (TCA), primarily targets the reuptake of serotonin and norepinephrine . These neurotransmitters play a crucial role in mood regulation, with serotonin involved in sleep, appetite, and mood, and norepinephrine in attention and response actions .
Mode of Action
Protriptyline inhibits the reuptake of serotonin and norepinephrine, thereby increasing their synaptic concentration . This inhibition results in an overall increase in serotonergic neurotransmission . Additionally, TCAs like Protriptyline down-regulate cerebral cortical β-adrenergic receptors and sensitize post-synaptic serotonergic receptors with chronic use .
Biochemical Pathways
The increased serotonergic neurotransmission and the sensitization of post-synaptic serotonergic receptors are thought to contribute to the antidepressant effects of Protriptyline . Furthermore, Protriptyline blocks histamine H1 receptors, alpha 1-adrenergic receptors, and muscarinic receptors, which accounts for their sedative, hypotensive, and anticholinergic effects .
Pharmacokinetics
Protriptyline is well absorbed from the gastrointestinal tract, with a bioavailability ranging from 75–90% . It is rapidly sequestered in tissues, and peak plasma concentrations occur within 8–12 hours after oral administration . The elimination half-life ranges from 54–92 hours .
Result of Action
The molecular and cellular effects of Protriptyline’s action are primarily observed in its positive effect on mood in depressed individuals . The increased concentration of serotonin and norepinephrine in the central nervous system leads to mood elevation . Moreover, the drug’s sedative, hypotensive, and anticholinergic effects result from its action on histamine H1, alpha 1-adrenergic, and muscarinic receptors .
Action Environment
The action, efficacy, and stability of Protriptyline can be influenced by various environmental factors. For instance, the drug’s absorption can be affected by the pH level of the stomach. Additionally, factors such as the patient’s age, liver function, and presence of other medications can influence the drug’s metabolism and excretion . Therefore, these factors should be considered when prescribing and administering Protriptyline.
生化分析
Biochemical Properties
Protriptyline-d3 Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been found to interact with cholinesterase (ChE), an enzyme crucial for nerve function .
Cellular Effects
Protriptyline-d3 Hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect neuronal signaling, which is critical for brain function .
Molecular Mechanism
The mechanism of action of Protriptyline-d3 Hydrochloride is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can inhibit the action of cholinesterase, thereby affecting nerve signal transmission .
属性
IUPAC Name |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)-N-(trideuteriomethyl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3;1H/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQDIIKRQRZXJH-NIIDSAIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

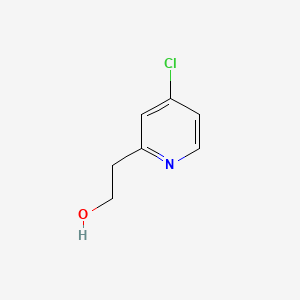

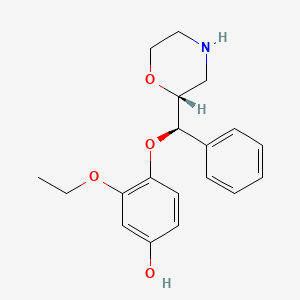
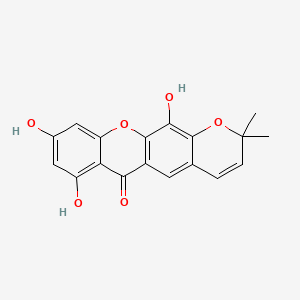
![5-[[3-(2-Carboxyethylcarbamoyl)phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B568721.png)
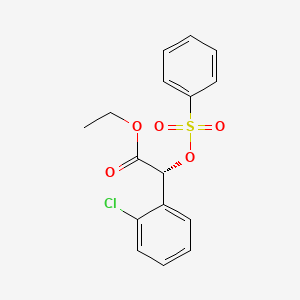
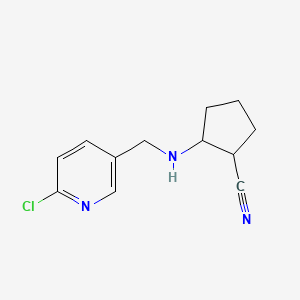
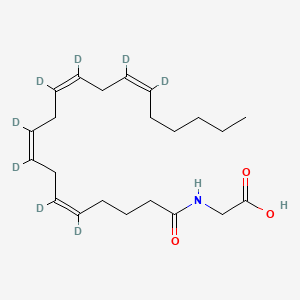

![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(5-nitro-2-phenylmethoxyphenyl)sulfanylpropanoic acid](/img/structure/B568728.png)
